1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is a derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound known for its neuroprotective and antidepressant properties . This compound has gained significant interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and substance abuse disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where biogenic amines (such as phenylethylamines and catecholamines) condense with aldehydes or α-keto acids . Another method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter metabolism and neuroprotection.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride involves several molecular targets and pathways:
Monoamine Oxidase (MAO) Inhibition: The compound acts as a reversible inhibitor of MAO, preventing the breakdown of neurotransmitters such as dopamine and serotonin.
Neuroprotection: It exhibits neuroprotective properties by scavenging free radicals and antagonizing the glutamatergic system.
Antidepressant Effects: The compound has been shown to produce antidepressant-like effects by increasing the levels of monoamines in the brain.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with similar neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: The parent compound, known for its antidepressant and neuroprotective effects.
3,4-Dihydroisoquinoline: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its dual role as a neuroprotectant and antidepressant, making it a promising candidate for further research and development in the field of neuropharmacology .
Properties
CAS No. |
74853-82-0 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-3-2-7(12)4-9(8)10(13)5-11-6;/h2-4,6,10-13H,5H2,1H3;1H |
InChI Key |
IURGYZGICMBDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)O)C(CN1)O.Cl |
Origin of Product |
United States |
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